1-(2,2-Dimethoxyethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(2,2-Dimethoxyethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound belonging to the class of pyrrolones This compound is characterized by its unique structure, which includes a dimethoxyethyl group, a hydroxy group, a methoxybenzoyl group, and a phenyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethoxyethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of alkyl 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylates with binucleophiles . This reaction is carried out under specific conditions, often involving the use of ammonium acetate or acetic acid as catalysts . The reaction proceeds through an oxazinone ring-opening transformation, leading to the formation of the desired pyrrolone compound .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethoxyethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polycyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- 5-(4-Hydroxyphenyl)-4-(4-methoxybenzoyl)-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-one
- N-(2,2-Dimethoxyethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Comparison: Compared to similar compounds, 1-(2,2-Dimethoxyethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups. The presence of both hydroxy and methoxy groups, along with the phenyl and methoxybenzoyl groups, provides a distinct reactivity profile and potential for diverse applications. Its structural features make it a versatile compound for various chemical and biological studies.
Properties
Molecular Formula |
C22H23NO6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
(4Z)-1-(2,2-dimethoxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO6/c1-27-16-11-9-15(10-12-16)20(24)18-19(14-7-5-4-6-8-14)23(22(26)21(18)25)13-17(28-2)29-3/h4-12,17,19,24H,13H2,1-3H3/b20-18- |
InChI Key |
OBYHOUMBGLYLTK-ZZEZOPTASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(OC)OC)C3=CC=CC=C3)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(OC)OC)C3=CC=CC=C3)O |
Origin of Product |
United States |
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